3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2,5-dimethoxyaniline with acetic anhydride to form 2,5-dimethoxyacetanilide. This intermediate is then subjected to a cyclization reaction with 2-bromo-3-hydroxybenzofuran-2-carboxylic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-3-carboxamide
- 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-acetamido-N-(2,5-dimethoxyphenyl)benzothiophene-2-carboxamide
Uniqueness
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-acetamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-10-12(24-2)8-9-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXZMMNMQTALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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